Cas no 4099-88-1 (2,3-O-Isopropylidene-D-ribofuranose)

2,3-O-Isopropylidene-D-ribofuranose is a protected derivative of D-ribofuranose, featuring an isopropylidene group at the 2,3-positions, which enhances its stability and selectivity in synthetic applications. This compound is particularly valuable in carbohydrate chemistry and nucleoside synthesis, where it serves as a key intermediate for constructing complex molecules. The isopropylidene protection prevents unwanted side reactions at the 2,3-hydroxyl groups while allowing further functionalization at other positions. Its high purity and well-defined stereochemistry make it a reliable building block for pharmaceuticals, antiviral agents, and other bioactive compounds. The compound’s compatibility with a range of reaction conditions further underscores its utility in organic synthesis.
2,3-O-Isopropylidene-D-ribofuranose structure
4099-88-1 structure
Product Name:2,3-O-Isopropylidene-D-ribofuranose
CAS No:4099-88-1
MF:C8H14O5
MW:190.193763256073
CID:835464
PubChem ID:11008712
Update Time:2025-06-11

2,3-O-Isopropylidene-D-ribofuranose Chemical and Physical Properties

Names and Identifiers

    • D-Ribofuranose, 2,3-O-(1-methylethylidene)-
    • 2,3-O-Isopropylidene-D-ribofuranose
    • (-)-(3aR,4R
    • (3aR,6R,6aR)-2,2-dimethyl-6-hydroxymethyltetrahydro-2H-furo[3,4-d]-1,3-dioxol-4-ol
    • (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
    • 2,3-O-isopropylidine-D-ribose
    • 2-O,3-O-(1-Methylethylidene)-D-ribofuranose
    • 2-O,3-O-Isopropylidene-D-ribo-pentofuranose
    • D-ribofuranose 2,3-acetonide
    • D-ribose-2,3-O-acetonide
    • S,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
    • SCHEMBL91158
    • 2,3-O-(1-Methylethylidene)pentofuranose #
    • 2,3-O-Isopropylidene-D-ribose
    • (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
    • 2,3-O-(1-Methylethylidene)-D-ribofuranose
    • 2,3-O-Isopropylidene-alpha,beta-D-ribofuranose
    • Ribofuranose, 2,3-O-isopropylidene-, D-
    • AKOS016843842
    • W-202688
    • 2,3-o-isopropylideneribofuranose
    • DTXSID30451682
    • 4099-88-1
    • W-201062
    • CS-M0581
    • AS-10350
    • MFCD01075718
    • Methyl-2,3-O-Isopropylidene-alpha,beta-D-Ribofuranoside
    • MDL: MFCD01075718
    • Inchi: 1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1
    • InChI Key: OYYTWUSIDMJZCP-RKEPMNIXSA-N
    • SMILES: O1C(C)(C)O[C@H]2C(O)O[C@H](CO)[C@@H]12

Computed Properties

  • Exact Mass: 190.08412354g/mol
  • Monoisotopic Mass: 190.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • Density: 1.267±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 337.4°C at 760 mmHg
  • Flash Point: 157.9°C
  • Refractive Index: 1.485
  • Solubility: Dissolution (65 g/l) (25 º C),
  • PSA: 68.15000
  • LogP: -0.78400

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2,3-O-Isopropylidene-D-ribofuranose Suppliers

NewCan Biotech Limited
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Additional information on 2,3-O-Isopropylidene-D-ribofuranose

2,3-O-Isopropylidene-D-ribofuranose (CAS No. 4099-88-1): A Comprehensive Overview

2,3-O-Isopropylidene-D-ribofuranose (CAS No. 4099-88-1) is a versatile and important compound in the field of organic and medicinal chemistry. This compound is a protected form of D-ribose, a crucial building block in nucleic acids and various biological processes. The isopropylidene protecting group on the 2,3 positions of the ribose ring provides enhanced stability and reactivity control, making it an essential intermediate in the synthesis of nucleosides, nucleotides, and other bioactive molecules.

The chemical structure of 2,3-O-Isopropylidene-D-ribofuranose consists of a five-membered furanose ring with an isopropylidene group bridging the 2 and 3 hydroxyl groups. This protection strategy is widely used in carbohydrate chemistry to prevent unwanted side reactions and to facilitate selective transformations. The compound can be synthesized through several well-established methods, including the reaction of D-ribose with acetone in the presence of an acid catalyst.

In recent years, 2,3-O-Isopropylidene-D-ribofuranose has gained significant attention due to its applications in the development of novel therapeutic agents. One notable area of research involves its use as a starting material for the synthesis of antiviral nucleoside analogs. For instance, studies have shown that derivatives of this compound exhibit potent antiviral activity against various RNA viruses, including influenza and hepatitis C viruses. The ability to selectively modify the ribose moiety while maintaining the integrity of the nucleobase has opened new avenues for drug discovery.

Beyond antiviral applications, 2,3-O-Isopropylidene-D-ribofuranose has also been explored in the context of cancer therapy. Research has demonstrated that certain derivatives can inhibit key enzymes involved in DNA replication and repair, thereby disrupting cancer cell proliferation. These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

The stability and reactivity of 2,3-O-Isopropylidene-D-ribofuranose make it an ideal candidate for use in combinatorial chemistry approaches. By employing solid-phase synthesis techniques, researchers can efficiently generate large libraries of diverse compounds for high-throughput screening. This approach has accelerated the discovery process for new bioactive molecules with potential therapeutic applications.

In addition to its role in drug development, 2,3-O-Isopropylidene-D-ribofuranose has found applications in analytical chemistry and biotechnology. Its unique chemical properties enable it to serve as a reference standard for chromatographic analysis and as a substrate for enzymatic reactions. These applications underscore its importance as a versatile tool in both research and industrial settings.

The environmental impact of chemical synthesis is an increasingly important consideration in modern chemistry. Recent studies have focused on developing greener methods for the production of 2,3-O-Isopropylidene-D-ribofuranose. For example, catalytic systems using environmentally benign catalysts have been developed to improve yield and reduce waste generation. These advancements not only enhance the sustainability of chemical processes but also align with global efforts to promote green chemistry practices.

In conclusion, 2,3-O-Isopropylidene-D-ribofuranose (CAS No. 4099-88-1) is a multifaceted compound with significant implications in various fields of chemistry and biology. Its unique properties make it an invaluable intermediate in the synthesis of bioactive molecules and a key player in drug discovery efforts. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human health.

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Amadis Chemical Company Limited
(CAS:4099-88-1)2,3-O-Isopropylidene-D-ribofuranose
A901530
Purity:99%
Quantity:25g
Price ($):158.0
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